molecular formula C7H5IN2 B13011301 5-Iodo-6-methylnicotinonitrile

5-Iodo-6-methylnicotinonitrile

Cat. No.: B13011301
M. Wt: 244.03 g/mol
InChI Key: RIAUWQBKSVRFTB-UHFFFAOYSA-N
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Description

5-Iodo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by iodine and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-6-methylnicotinonitrile typically involves a multi-step process. One reported method includes the following steps :

    Nucleophilic Substitution: The starting material, a suitable nicotinonitrile derivative, undergoes nucleophilic substitution to introduce the methyl group at the 6-position.

    Electrophilic Substitution: The intermediate product is then subjected to electrophilic substitution to introduce the iodine atom at the 5-position.

    Sandmeyer Reaction: Finally, the compound undergoes a Sandmeyer reaction to complete the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds .

Scientific Research Applications

5-Iodo-6-methylnicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-iodo-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-iodo-6-methylnicotinonitrile include:

  • 4-Chloro-5-iodo-6-methylnicotinonitrile
  • 5-Bromo-6-methylnicotinonitrile
  • 5-Iodo-6-ethylnicotinonitrile

Comparison

Compared to these similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

5-iodo-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3

InChI Key

RIAUWQBKSVRFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)I

Origin of Product

United States

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